

# A Comparative Guide to the Selectivity of Infigratinib (BGJ398) Against FGFR Isoforms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fgfr-IN-6*

Cat. No.: *B12415948*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Infigratinib (BGJ398), a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, against the different FGFR isoforms. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

## Selectivity Profile of Infigratinib (BGJ398)

Infigratinib (BGJ398) demonstrates high potency against FGFR1, FGFR2, and FGFR3, with a notably lower activity against FGFR4. This selectivity is crucial for applications where specific FGFR isoforms are the primary targets. The half-maximal inhibitory concentrations (IC50) from in-vitro kinase assays are summarized in the table below.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| FGFR1         | 0.9[1][2] |
| FGFR2         | 1.4[1][2] |
| FGFR3         | 1.0[1][2] |
| FGFR4         | 60[1][2]  |

Table 1: In-vitro inhibitory activity of Infigratinib (BGJ398) against FGFR isoforms.

## Experimental Protocols

The determination of the IC<sub>50</sub> values for Infigratinib (BGJ398) is typically performed using a radiometric kinase assay. This method measures the phosphorylation of a substrate by the kinase in the presence of the inhibitor.

### Radiometric Kinase Assay for FGFR Inhibition

Objective: To quantify the inhibitory activity of Infigratinib (BGJ398) against FGFR isoforms.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
- Infigratinib (BGJ398)
- ATP ( $\gamma$ -<sup>32</sup>P)
- Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 1 mM DTT, 5 mM  $\beta$ -glycerophosphate, 1 mg/mL BSA)
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- 96-well filter plates
- Phosphoric acid
- Scintillation counter

Procedure:

- Compound Dilution: Prepare a serial dilution of Infigratinib (BGJ398) in DMSO.
- Reaction Mixture Preparation: In a 96-well plate, combine the recombinant FGFR kinase, the substrate, and the kinase reaction buffer.
- Inhibitor Addition: Add the diluted Infigratinib (BGJ398) or DMSO (as a control) to the reaction mixture and incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

- Initiation of Kinase Reaction: Start the kinase reaction by adding ATP ( $\gamma$ - $^{32}$ P).
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Termination of Reaction: Stop the reaction by adding phosphoric acid.
- Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated ATP ( $\gamma$ - $^{32}$ P).
- Quantification: Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
- Data Analysis: Determine the percentage of inhibition for each concentration of Infigratinib (BGJ398) and calculate the IC50 value by fitting the data to a dose-response curve.

## FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of this pathway is implicated in numerous developmental disorders and cancers. The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.



[Click to download full resolution via product page](#)

Caption: Canonical FGFR signaling pathways.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- 2. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- To cite this document: BenchChem. [A Comparative Guide to the Selectivity of Infigratinib (BGJ398) Against FGFR Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12415948#fgfr-in-6-selectivity-profile-against-different-fgfr-isoforms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)